

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methoxyphenol

Cat. No.: B1221611

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Bromo-2-methoxyphenol** (also known as 4-Bromoguaiacol), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^[1] An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and the development of drug formulations.

Physicochemical Properties

4-Bromo-2-methoxyphenol is a white to off-white crystalline solid. Its chemical structure, featuring a phenol ring substituted with a bromine atom and a methoxy group, dictates its reactivity and solubility characteristics.

Property	Value
CAS Number	7368-78-7
Molecular Formula	C ₇ H ₇ BrO ₂
Molecular Weight	203.03 g/mol
Melting Point	34-37 °C
Boiling Point	129-132 °C at 12 mmHg
pKa	9.40 ± 0.18 (Predicted)

Sources:[2]

Solubility Profile of 4-Bromo-2-methoxyphenol

The solubility of **4-Bromo-2-methoxyphenol** is a crucial parameter for its application in organic synthesis and pharmaceutical formulations. While extensive quantitative solubility data in a wide range of organic solvents is not readily available in the public domain, this guide consolidates the available quantitative and qualitative information.

Quantitative Solubility Data

A specific solubility value has been reported in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro screening and stock solution preparation.

Solvent	Solubility	Molar Concentration	Method
Dimethyl Sulfoxide (DMSO)	200 mg/mL	985.08 mM	Ultrasonic assistance may be needed.[3]

Qualitative Solubility in Common Organic Solvents

Based on available literature, the solubility of **4-Bromo-2-methoxyphenol** in various organic solvents and water is summarized below. The principle of "like dissolves like" suggests that this substituted phenol, with both polar (hydroxyl) and non-polar (brominated aromatic ring) characteristics, will be soluble in a range of organic solvents.

Solvent	Qualitative Solubility
Methanol	Soluble[2]
Ethanol	Soluble
Acetone	Soluble
Chloroform	Soluble[2]
Water	Slightly soluble[1][2][4]

It is important to note that for drug development and process optimization, experimental determination of quantitative solubility in the specific solvent systems of interest is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental methods can be employed. The shake-flask method is considered a reliable and widely used technique for determining equilibrium solubility.[\[2\]](#)

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold standard for determining the thermodynamic equilibrium solubility of a compound.[\[2\]](#)

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Methodology:

- **Preparation:** Add an excess amount of crystalline **4-Bromo-2-methoxyphenol** to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid ensures that a saturated solution is formed.
- **Equilibration:** The container is agitated (e.g., using an orbital shaker or rotator) at a constant, controlled temperature (commonly 25 °C or 37 °C for pharmaceutical applications) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[\[5\]](#)[\[6\]](#)
- **Phase Separation:** After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The supernatant is then carefully separated from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE) that does not adsorb the solute.
- **Quantification:** The concentration of **4-Bromo-2-methoxyphenol** in the clear, saturated supernatant is determined using a suitable analytical technique. High-Performance Liquid

Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification.

Potentiometric Titration

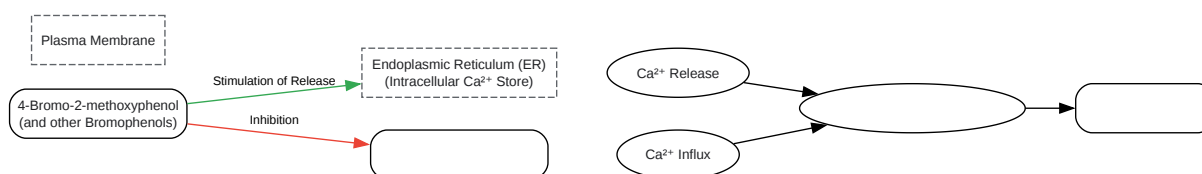
For ionizable compounds such as phenols, potentiometric titration can be an effective method for determining solubility, particularly its pH-dependent profile.[7]

Principle: This method involves the titration of a saturated solution of the compound with a strong acid or base. The change in pH upon addition of the titrant is monitored, and the solubility can be calculated from the titration curve. This technique is particularly useful for determining the intrinsic solubility of the unionized form and the solubility at different pH values.

Visualizations

Signaling Pathway: Effect of Bromophenols on Cellular Calcium

Certain bromophenols have been shown to interfere with cellular signaling pathways. For instance, they can disrupt calcium (Ca^{2+}) homeostasis, which is a critical second messenger in many cellular processes.[8][9] The diagram below illustrates a simplified pathway showing how bromophenols might affect intracellular calcium levels.



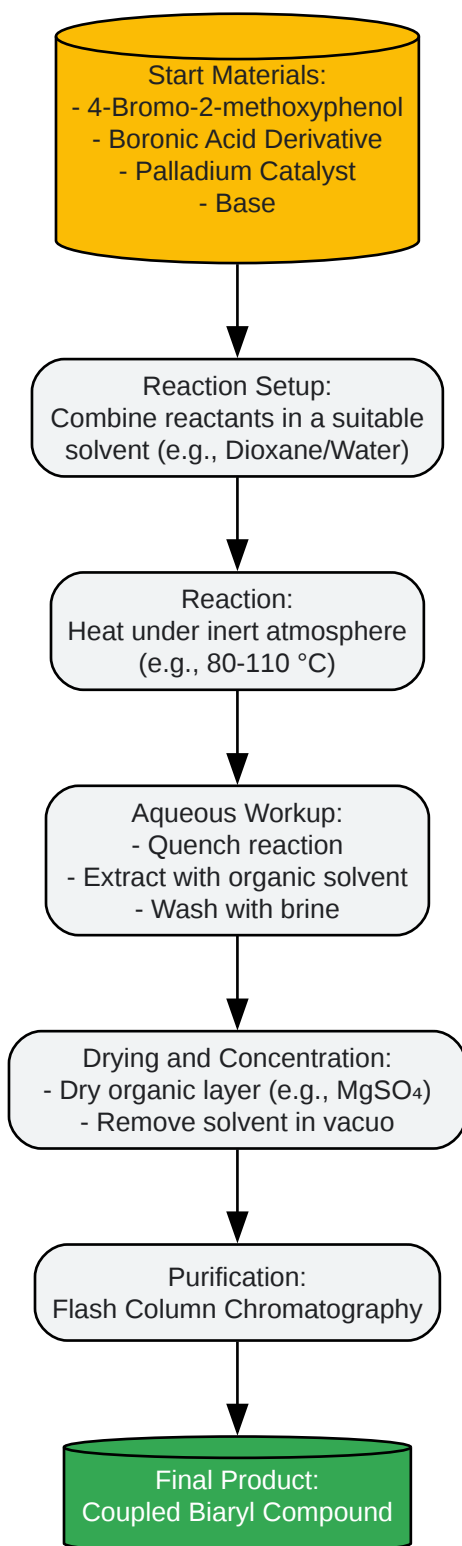
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Caption: Simplified diagram of bromophenol interference with cellular Ca^{2+} signaling pathways.

Experimental Workflow: Synthesis Involving 4-Bromo-2-methoxyphenol

4-Bromo-2-methoxyphenol is a valuable starting material in multi-step organic syntheses.

The following diagram illustrates a general workflow for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, where it is used as a reactant.



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Bromo-2-methoxyphenol demonstrates solubility in a range of common organic solvents, a characteristic that is fundamental to its utility in chemical synthesis. While quantitative solubility data is limited, with a notable value of 200 mg/mL in DMSO, its qualitative solubility profile indicates its suitability for reactions in solvents such as methanol, ethanol, acetone, and chloroform. For applications requiring precise concentration control, particularly in drug development and process scale-up, it is imperative that researchers perform experimental solubility determinations using standardized methods like the shake-flask protocol. The information and methodologies presented in this guide provide a solid foundation for the effective use of **4-Bromo-2-methoxyphenol** in a research and development setting.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221611#4-bromo-2-methoxyphenol-solubility-in-organic-solvents]

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